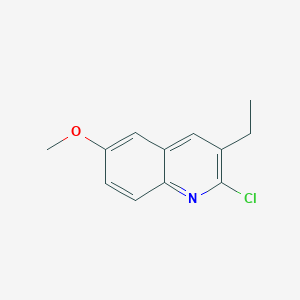

2-Chloro-3-ethyl-6-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethyl-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-3-8-6-9-7-10(15-2)4-5-11(9)14-12(8)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRIMUKHSYAPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653613 | |

| Record name | 2-Chloro-3-ethyl-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031928-07-0 | |

| Record name | 2-Chloro-3-ethyl-6-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031928-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-ethyl-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Chloro-3-ethyl-6-methoxyquinoline: A Predictive and Comparative Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Modifications to the quinoline core allow for the fine-tuning of a molecule's physicochemical and biological properties, a critical aspect of modern drug discovery. This guide focuses on 2-Chloro-3-ethyl-6-methoxyquinoline, a specific derivative for which public data is limited. Therefore, this document employs a rigorous, field-proven methodology: a comparative analysis based on the extensively characterized and structurally similar analog, 2-Chloro-6-methoxyquinoline-3-carbaldehyde . By synthesizing data from primary literature, chemical databases, and established analytical principles, we will construct a robust profile of the target compound, providing researchers with the foundational knowledge required for its synthesis, characterization, and application.

Molecular Structure and Identification

Accurate identification is the bedrock of all subsequent research and development. The structural distinction between the target compound (ethyl derivative) and its primary analog (carbaldehyde derivative) lies at the 3-position of the quinoline ring. This seemingly minor change significantly influences properties like lipophilicity, melting point, and reactivity, which are detailed in subsequent sections.

Table 1: Core Compound Identifiers

| Property | This compound (Target) | 2-Chloro-6-methoxyquinoline-3-carbaldehyde (Primary Analog) |

| Structure | (Image of this compound) | (Image of 2-Chloro-6-methoxyquinoline-3-carbaldehyde) |

| IUPAC Name | This compound | 2-chloro-6-methoxyquinoline-3-carbaldehyde[3] |

| CAS Number | 1031928-07-0 | 73568-29-3[4][5] |

| Molecular Formula | C₁₂H₁₂ClNO | C₁₁H₈ClNO₂[4][5] |

| Molecular Weight | 221.68 g/mol | 221.64 g/mol [4][5] |

| InChI Key | (Predicted) | TZQOMBXDCIPJKW-UHFFFAOYSA-N[3][6] |

| Canonical SMILES | (Predicted) | COC1=CC2=CC(=C(N=C2C=C1)Cl)C=O[3] |

Proposed Synthesis and Spectroscopic Characterization

The synthesis of the target compound can be logically inferred from established routes for its analogs. The Vilsmeier-Haack reaction is a well-documented method for producing 2-chloroquinoline-3-carbaldehydes from corresponding acetanilides.[7][8] The resulting aldehyde provides a versatile synthetic handle.

Proposed Synthetic Pathway

A robust and high-yield pathway to the target ethyl derivative would involve the reduction of the 3-carbaldehyde group. A Wolff-Kishner reduction (using hydrazine hydrate and a strong base) is a classic and effective choice for converting an aryl aldehyde to an alkyl group without affecting the chloro- and methoxy-substituents.

Workflow for Synthesis and Characterization

The following workflow outlines the critical steps from synthesis to confirmation of the final, purified compound. This process ensures the material meets the stringent identity and purity requirements for any subsequent biological or chemical screening.

Caption: Proposed workflow for the synthesis and verification of this compound.

Predicted Spectroscopic Data

While experimental spectra for the target compound are not publicly available, we can predict the key signals based on the known data for the 3-carbaldehyde analog and standard chemical shift principles.

-

¹H NMR (predicted, in CDCl₃): The most significant change will be the disappearance of the aldehyde proton signal (~10.5 ppm) and the appearance of signals corresponding to an ethyl group: a quartet around 2.8-3.0 ppm (CH₂) and a triplet around 1.3-1.5 ppm (CH₃). The methoxy singlet (~3.9 ppm) and the aromatic protons will remain in similar regions. The spectrum for the 3-carbaldehyde analog is publicly available for comparison.[6]

-

¹³C NMR (predicted, in CDCl₃): The aldehyde carbon signal (~190 ppm) will be replaced by signals for the ethyl group's CH₂ (~25 ppm) and CH₃ (~15 ppm) carbons.

-

Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₂H₁₃ClNO⁺, confirming the molecular formula. The characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The prominent C=O stretch of the aldehyde (~1690 cm⁻¹) will be absent. The spectrum will be dominated by C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the quinoline ring (~1600-1450 cm⁻¹), and C-O stretching from the methoxy group.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1]

Table 2: Summary of Physicochemical Properties (Experimental and Predicted)

| Property | This compound (Target) | 2-Chloro-6-methoxyquinoline-3-carbaldehyde (Analog) | Rationale / Significance |

| Physical Appearance | Predicted: Off-white to light yellow solid | Light cream or white crystalline solid[5] | Important for material handling and initial quality control. |

| Melting Point (°C) | Predicted: 135 - 145 | 148 - 150[5] | A key indicator of purity. The less polar ethyl group may slightly lower the melting point compared to the polar aldehyde. |

| Solubility | Predicted: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Poorly soluble in water. | Soluble in most organic solvents.[9] | Crucial for selecting solvents for reactions, purification, analysis, and formulation for biological assays. |

| Lipophilicity (XLogP3) | Predicted: ~4.0 | 2.6[4] | A critical parameter for drug development. The replacement of the polar aldehyde with a nonpolar ethyl group is expected to significantly increase lipophilicity, impacting membrane permeability and potential metabolism pathways. |

Lipophilicity (LogP): A Critical Determinant

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key factor in predicting a drug candidate's ability to cross cell membranes. The predicted increase in XLogP3 from 2.6 for the aldehyde to ~4.0 for the ethyl derivative is substantial. This is based on comparing the XLogP3 of similar analogs, such as 2-chloro-6-methoxy-3-methylquinoline (XLogP3 = 3.5), which shows an increase in lipophilicity with the addition of a methyl group.[10] This higher lipophilicity suggests the ethyl derivative may have better membrane permeability but could also be more susceptible to metabolic breakdown and have lower aqueous solubility.

Crystal Structure Analysis

Single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure of a molecule in the solid state. While a structure for the target compound has not been reported, a crystal structure for the 3-carbaldehyde analog is available in the Cambridge Crystallographic Data Centre (CCDC).[4] This known structure confirms the planarity of the quinoline ring system and provides precise bond lengths and angles, which serve as a benchmark for computational modeling of the entire derivative series.

Obtaining a crystal structure for the target compound is a self-validating protocol that confirms its molecular identity beyond any doubt.

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Standard Analytical Protocols

For any research or development application, robust and validated analytical methods are required to quantify purity and confirm identity.

Protocol: Purity Determination by HPLC

This method is designed to separate the main compound from potential impurities arising from the synthesis.

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

-

Analysis: Inject 10 µL. The purity is calculated based on the relative area of the main peak in the resulting chromatogram. This system is self-validating as the separation of starting materials, intermediates, and the final product can be monitored.

Protocol: Identity Confirmation by GC-MS

This technique provides confirmation of the molecular weight and a fragmentation pattern that serves as a fingerprint for the molecule.

-

System: Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.[9]

-

GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

Ionization Mode: EI at 70 eV.[9]

-

Mass Range: m/z 40-450.

-

Sample Preparation: Dissolve a small amount of the sample in dichloromethane to a concentration of ~100 µg/mL.

-

Analysis: Inject 1 µL. The resulting mass spectrum should show the molecular ion and a fragmentation pattern consistent with the proposed structure.

Significance and Potential Applications

The 2-chloro-6-methoxyquinoline-3-carbaldehyde analog is a known intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents, and is also used to create fluorescent probes for biological imaging.[3][5] Given its structural similarity, This compound is a highly promising candidate for similar applications. The increased lipophilicity of the ethyl group may enhance its cell permeability, potentially leading to improved potency in biological systems. It serves as a valuable building block for creating libraries of novel quinoline derivatives for screening in drug discovery programs.

References

- Benchchem. (n.d.). Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 689079, 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

-

Bouacida, S., Bouraiou, A., Benhamoud, N., Roisnel, T., & Belfaitah, A. (n.d.). 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4914664, 2-Chloro-6-methoxy-3-methylquinoline. Retrieved from [Link]

-

Kumar, D. K., et al. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. Retrieved from [Link]

-

Murugavel, K., et al. (n.d.). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83647, 2-Chloro-6-methoxyquinoline. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 865105, 2-Chloro-6-methylquinoline-3-methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

-

Chemcasts. (n.d.). 2-Chloro-6-methoxyquinoline-3-carboxaldehyde Properties vs Pressure. Retrieved from [Link]

-

ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12686412, 2-Chloro-6-methoxyquinoxaline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Retrieved from [Link]

-

J&K Scientific. (n.d.). 2-Chloro-3-formyl-6-methoxyquinoline. Retrieved from [Link]

-

Chemcasts. (n.d.). 2-Chloro-6-methoxyquinoline-3-carboxaldehyde Properties vs Temperature. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloroquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-chloro-6-methoxyquinoline-3-carbaldehyde - 1H NMR Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Retrieved from [Link]

-

MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Chloro-6-methoxy-3-methylquinoline | C11H10ClNO | CID 4914664 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-substituted-6-methoxyquinolines for Researchers and Drug Development Professionals

The quinoline core is a privileged structure in medicinal chemistry, and the specific substitution pattern of a chloro group at the 2-position, a methoxy group at the 6-position, and various functionalities at the 3-position gives rise to a versatile platform for the development of novel therapeutic agents and research tools.

Core Compound Structures and Identifiers

The primary focus of this guide will be on analogs where the 3-position is substituted with groups for which significant data is available. These serve as excellent proxies for understanding the chemistry of the target compound, 2-Chloro-3-ethyl-6-methoxyquinoline.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-3-formyl-6-methoxyquinoline |  | 73568-29-3[1][2][3] | C₁₁H₈ClNO₂[1][4] | 221.64[1][4] |

| 2-Chloro-6-methoxy-3-methylquinoline |  | 123990-76-1[5][6] | C₁₁H₁₀ClNO[5][6] | 207.66[5][6] |

| 2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline | 887581-15-9[7] | C₁₂H₁₁Cl₂NO[7] | 256.13[7] | |

| 2-Chloro-6-methoxyquinoline |  | 13676-02-3[8] | C₁₀H₈ClNO[8][9] | 193.63[8][9] |

Inferred Structure of this compound:

Based on systematic nomenclature, the structure of this compound would be as follows:

Caption: Inferred chemical structure of this compound.

Synthesis Strategies

The synthesis of 2-chloro-3-substituted-6-methoxyquinolines often revolves around the versatile Vilsmeier-Haack reaction, which allows for the formylation of activated aromatic and heteroaromatic compounds.

Vilsmeier-Haack Approach for 2-Chloro-3-formyl-6-methoxyquinoline

A common and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Meth-Cohn synthesis, which utilizes a Vilsmeier formylating agent.[10] This approach typically involves the reaction of an appropriately substituted acetanilide with a formylating agent generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[10]

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline

-

Preparation of the Acetanilide: Acetylate p-anisidine with acetic anhydride to form N-(4-methoxyphenyl)acetamide.

-

Vilsmeier-Haack Reaction: Treat the N-(4-methoxyphenyl)acetamide with Vilsmeier's reagent (prepared from POCl₃ and DMF).[10]

-

Cyclization and Chlorination: The reaction mixture is heated, leading to cyclization to form the quinoline ring system and concomitant chlorination at the 2-position.

-

Work-up and Purification: The reaction is quenched, and the crude product is purified, typically by recrystallization or column chromatography, to yield 2-chloro-3-formyl-6-methoxyquinoline.

Caption: Synthetic pathway for 2-Chloro-3-formyl-6-methoxyquinoline.

Further Modifications of the 3-Substituent

The 3-formyl group of 2-chloro-3-formyl-6-methoxyquinoline is a versatile handle for further chemical transformations, allowing for the introduction of a wide range of substituents at this position.

-

Reduction to an Alcohol: The aldehyde can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.[11] This yields 2-chloro-3-(hydroxymethyl)-6-methoxyquinoline.

-

Wittig Reaction and Variants: The aldehyde can undergo Wittig-type reactions to introduce carbon-carbon double bonds, which can then be further modified, for instance, by reduction to an ethyl group.

-

Condensation Reactions: The aldehyde readily undergoes condensation reactions with various nucleophiles, such as hydrazines and amines, to form hydrazones and imines, respectively.[12][13]

Applications in Research and Drug Development

The 2-chloro-6-methoxyquinoline scaffold is of significant interest to the pharmaceutical and agrochemical industries.

-

Pharmaceutical Intermediates: These compounds serve as crucial building blocks in the synthesis of more complex molecules with potential biological activity.[1][5] They have been utilized in the development of antimalarial, antimicrobial, anti-cancer, and anti-inflammatory agents.[1][5][14]

-

Bioactive Molecule Design: The quinoline core is known to interact with various biological targets. The specific substitution pattern of these compounds allows for the fine-tuning of their pharmacological properties.[5]

-

Fluorescent Probes: The quinoline ring system possesses inherent fluorescent properties, making these compounds and their derivatives potential candidates for the development of fluorescent probes for biological imaging.[1][14]

Spectroscopic and Physicochemical Properties

Detailed characterization of these molecules is essential for their application. While specific data for this compound is not available, the properties of its close analogs provide valuable reference points.

| Compound | Melting Point (°C) | Appearance |

| 2-Chloro-3-formyl-6-methoxyquinoline | 148 - 150[1] | Light cream or white crystalline solid[1] |

| 2-Chloro-6-methoxyquinoline | Not specified | Solid[8] |

Spectroscopic Data:

-

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of these compounds. For example, in the ¹H NMR spectrum of a related 2-methoxyquinoline-3-carboxylic acid, the methoxy protons typically appear as a singlet around 4.0 ppm.[15]

-

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl stretch of the aldehyde in 2-chloro-3-formyl-6-methoxyquinoline.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and crystal packing.[11][12][13][16]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling 2-chloro-3-substituted-6-methoxyquinolines.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.[1] For 2-Chloro-3-formyl-6-methoxyquinoline, storage at 0-8°C is recommended.[1]

Conclusion and Future Outlook

The 2-chloro-3-substituted-6-methoxyquinoline scaffold represents a highly valuable platform for chemical synthesis and drug discovery. While the specific compound this compound is not extensively documented, the well-established chemistry of its close analogs, particularly the 3-formyl derivative, provides a clear and reliable roadmap for its synthesis and potential applications. Future research in this area will likely focus on the continued exploration of this scaffold for the development of novel therapeutics with improved efficacy and safety profiles. The versatility of the 3-position allows for the generation of large chemical libraries for high-throughput screening, ensuring that this class of compounds will remain an active area of investigation for years to come.

References

-

Bouacida, S., Bouraiou, A., Benhamoud, N., Roisnel, T., & Belfaitah, A. (2012). 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2148. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sharief, M. A. M. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. [Link]

-

Khan, F. N., Roopan, S. M., Kumar, R. S., & Ng, S. W. (2015). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44–o45. [Link]

-

MySkinRecipes. 2-Chloro-6-Methoxy-3-Methylquinoline. [Link]

-

de Oliveira, A. B., Ferreira, V. F., & de Souza, M. C. B. V. (2022). Spectroscopic and X-ray Diffraction Studies of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33(7), 789-800. [Link]

-

Mogilaiah, K., & Vidya, K. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Journal of Chemistry - Section B, 46B(2), 346-351. [Link]

-

PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. [Link]

-

Khan, F. N., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2010). 2-Chloro-3-hydroxymethyl-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o301. [Link]

-

PubChem. 2-Chloro-6-methoxy-3-methylquinoline. [Link]

-

Bouacida, S., Bouraiou, A., Roisnel, T., & Belfaitah, A. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941. [Link]

-

PubChem. 2-Chloro-6-methoxyquinoline. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-CHLORO-6-METHOXYQUINOLINE-3-CARBALDEHYDE | 73568-29-3 [chemicalbook.com]

- 3. 2-CHLORO-6-METHOXYQUINOLINE-3-CARBOXALDEHYDE | VSNCHEM [vsnchem.com]

- 4. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-6-Methoxy-3-Methylquinoline [myskinrecipes.com]

- 6. 2-Chloro-6-methoxy-3-methylquinoline | C11H10ClNO | CID 4914664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 2-Chloro-6-methoxyquinoline AldrichCPR 13676-02-3 [sigmaaldrich.com]

- 9. 2-Chloro-6-methoxyquinoline | C10H8ClNO | CID 83647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chloro-3-hydroxymethyl-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

- 15. ias.ac.in [ias.ac.in]

- 16. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 2-Chloro-3-ethyl-6-methoxyquinoline

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-ethyl-6-methoxyquinoline

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. Quinolines are a privileged scaffold in drug discovery, and functionalization at the 2, 3, and 6-positions offers a versatile platform for developing novel molecular entities. This document moves beyond a simple recitation of protocols to explain the causal reasoning behind the synthetic strategy and analytical methodologies. We present a robust, two-stage synthetic pathway commencing with the Vilsmeier-Haack cyclization, followed by a chain extension of the 3-position formyl group. Furthermore, we detail the full suite of spectroscopic techniques required for unambiguous structural elucidation and purity confirmation, providing predicted data and interpretation guidelines. This guide is designed for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to this class of compounds.

Strategic Approach to Synthesis

The synthesis of this compound is not a single-step process. A robust strategy involves the initial construction of a key intermediate, the 2-chloro-3-formyl-6-methoxyquinoline core, which is then elaborated to the final target. This approach allows for controlled functionalization and leverages well-established, high-yielding reactions.

Retrosynthetic Analysis & Pathway Rationale

The target molecule is dissected as follows: the quinoline core is formed via an electrophilic cyclization, the 2-chloro and 3-formyl groups are installed simultaneously using a Vilsmeier-Haack reagent, and the 6-methoxy group is carried over from the starting aniline precursor. The 3-ethyl group is installed in a subsequent step from the more readily accessible 3-formyl intermediate.

The Vilsmeier-Haack reaction is an exceptionally efficient method for the one-pot synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] The electron-donating methoxy group on the starting acetanilide facilitates the cyclization, generally leading to good yields.

Synthetic Workflow Diagram

The overall synthetic and analytical process is outlined below.

Caption: Synthetic and analytical workflow for this compound.

Experimental Protocols: Synthesis

Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[2][3] All operations involving this reagent must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4][5] Ensure an emergency shower and eyewash station are accessible.[6]

Stage 1: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline

This procedure is adapted from established Vilsmeier-Haack protocols for quinoline synthesis.[7][8]

-

Reagent Preparation (Vilsmeier Reagent):

-

To a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add N,N-dimethylformamide (DMF, 5 equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

-

Cyclization Reaction:

-

To the freshly prepared Vilsmeier reagent, add solid p-methoxyacetanilide (1 equivalent) portion-wise, ensuring the temperature remains below 20 °C.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath.

-

Maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetanilide is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A solid precipitate will form.

-

Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product under vacuum. Purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

-

Stage 2: Synthesis of this compound

This stage involves a two-step conversion of the formyl group to an ethyl group via a Wittig reaction and subsequent hydrogenation.

-

Step 2a: Wittig Reaction to form 2-Chloro-3-vinyl-6-methoxyquinoline

-

In a dry flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. The formation of the ylide is indicated by a color change to deep orange/red. Stir for 1 hour at 0 °C.

-

Dissolve the 2-Chloro-3-formyl-6-methoxyquinoline (1 equivalent) from Stage 1 in anhydrous THF and add it dropwise to the ylide suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude vinyl intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

-

Step 2b: Catalytic Hydrogenation to the Target Compound

-

Dissolve the purified 2-Chloro-3-vinyl-6-methoxyquinoline (1 equivalent) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be performed by recrystallization if necessary.

-

Experimental Protocols: Characterization

Unambiguous characterization is critical for validating the structure and purity of the synthesized compound.

Characterization Workflow Diagram

Caption: Standard workflow for the spectroscopic characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).[9]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.[9]

-

-

Predicted Data & Interpretation:

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0 - 8.0 | m, d, s | 4H | Quinoline Ring Protons |

| Methoxy Protons | ~3.9 | s | 3H | -OCH₃ |

| Ethyl Methylene | ~2.8 | q | 2H | -CH₂CH₃ |

| Ethyl Methyl | ~1.3 | t | 3H | -CH₂CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic Carbons | 100 - 160 | Quinoline Ring Carbons |

| Methoxy Carbon | ~55 | -OCH₃ |

| Ethyl Methylene | ~25 | -CH₂CH₃ |

| Ethyl Methyl | ~15 | -CH₂CH₃ |

The electron-withdrawing chlorine at C2 and the electron-donating methoxy group at C6 will influence the chemical shifts of the aromatic protons, providing a distinct fingerprint. The ethyl group will present a classic quartet and triplet pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, confirming its elemental composition.

-

Protocol: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile and analyze using an Electrospray Ionization (ESI) source.

-

Predicted Data: The molecular formula is C₁₂H₁₂ClNO. The expected monoisotopic mass for the molecular ion [M+H]⁺ will be calculated. A key feature will be the isotopic pattern of the molecular ion peak, which will show two signals separated by 2 m/z units with a relative intensity of approximately 3:1 (for [M+H]⁺ and [M+2+H]⁺), characteristic of a molecule containing one chlorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

-

Protocol: The spectrum can be obtained by preparing a KBr pellet with a small amount of the solid product or by using an Attenuated Total Reflectance (ATR) accessory.

-

Predicted Data:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050 - 3100 | Aromatic C-H Stretch |

| 2850 - 2960 | Aliphatic C-H Stretch |

| 1580 - 1620 | C=N / C=C Stretch |

| 1200 - 1250 | Aryl C-O Stretch |

| 750 - 850 | C-Cl Stretch |

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound. By employing the Vilsmeier-Haack reaction to construct the core heterocyclic system followed by a robust Wittig-hydrogenation sequence, the target molecule can be obtained in good purity. The detailed characterization protocols provide the necessary framework for rigorous structural validation, ensuring the material's suitability for subsequent applications in drug discovery, chemical biology, or materials science. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized quinoline derivatives.

References

- Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem.

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.

- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed.

- phosphorus oxychloride - Report | CAMEO Chemicals | NOAA.

- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.

- Phosphorus oxychloride - SAFETY DATA SHEET.

- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar.

- Sigma-Aldrich - Safety Data Sheet.

- SAFETY DATA SHEET - Merck Millipore.

- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov.

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies.

- Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide - Benchchem.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. fishersci.com [fishersci.com]

- 4. opcw.org [opcw.org]

- 5. Documents [merckmillipore.com]

- 6. nj.gov [nj.gov]

- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 8. chemijournal.com [chemijournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-3-ethyl-6-methoxyquinoline in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3-ethyl-6-methoxyquinoline, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—this document offers a deep dive into the theoretical and practical aspects of its solubility in organic solvents. This resource is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of quinoline-based therapeutics.

Introduction to this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2] The specific compound, this compound, is a tailored derivative with functional groups that suggest its utility as a versatile building block in organic synthesis. The chloro-, ethyl-, and methoxy-substituents on the quinoline core significantly influence its physicochemical properties, including its solubility, which is a pivotal parameter for its handling, reaction kinetics, and ultimate biological application.

A thorough understanding of the solubility of this compound is paramount for its effective utilization. In the early stages of drug discovery, solubility dictates the choice of solvents for synthesis and purification. For instance, purification of a related compound, (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene], involves column chromatography using a hexane and ethyl acetate mixture, followed by recrystallization from dichloromethane, indicating its solubility in these solvents.[3] Later in the development pipeline, solubility in various organic media is crucial for creating effective formulations for preclinical and clinical studies.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of this compound provides significant clues to its solubility profile. Key physicochemical parameters for related structures are available, which can be used to infer the properties of the target molecule.

| Property | Value (for related compounds) | Reference |

| Molecular Weight | ~221.68 g/mol (estimated) | |

| XLogP3 | ~3.5-4.0 (estimated) | [4] |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 (N in quinoline, O in methoxy) |

The estimated XLogP3 value, a measure of lipophilicity, suggests that this compound is a moderately lipophilic compound. The absence of hydrogen bond donors and the presence of two acceptor sites indicate that its solubility will be primarily governed by van der Waals forces and dipole-dipole interactions rather than hydrogen bonding with the solvent.

Based on these characteristics, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents. The "like dissolves like" principle suggests that solvents with moderate polarity will be most effective.

-

High Solubility is Expected in:

-

Chlorinated solvents: Dichloromethane, chloroform

-

Ethers: Tetrahydrofuran (THF), diethyl ether

-

Ketones: Acetone, methyl ethyl ketone

-

Esters: Ethyl acetate

-

-

Moderate to Low Solubility is Expected in:

-

Alcohols: Methanol, ethanol (solubility may be limited by the compound's lack of hydrogen bond donors)

-

Apolar solvents: Hexane, toluene (solubility will depend on the balance between the aromatic core and the polar substituents)

-

-

Insolubility is Expected in:

-

Water: The compound is predicted to be poorly soluble in aqueous media.

-

Experimental Determination of Solubility: A Validated Protocol

To provide actionable data for researchers, a robust and reproducible experimental protocol for determining the solubility of this compound is presented below. This method is based on the isothermal shake-flask method, a gold standard for solubility determination.

Materials and Equipment

-

This compound (crystalline solid, purity >98%)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to further facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

-

Analytical Method Validation

A validated HPLC method is essential for accurate solubility determination. The method should be validated for:

-

Linearity: A calibration curve should be generated using standard solutions of known concentrations.

-

Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels.

-

Specificity: The method should be able to distinguish the analyte from any potential impurities or degradation products.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner. A table summarizing the solubility in different solvents at a specified temperature is highly recommended.

| Organic Solvent | Dielectric Constant | Solubility (g/L) at 25°C | Solubility (mol/L) at 25°C |

| Dichloromethane | 9.1 | [Experimental Data] | [Experimental Data] |

| Ethyl Acetate | 6.0 | [Experimental Data] | [Experimental Data] |

| Acetone | 21 | [Experimental Data] | [Experimental Data] |

| Tetrahydrofuran | 7.6 | [Experimental Data] | [Experimental Data] |

| Ethanol | 24.5 | [Experimental Data] | [Experimental Data] |

| Methanol | 32.7 | [Experimental Data] | [Experimental Data] |

| Toluene | 2.4 | [Experimental Data] | [Experimental Data] |

| Hexane | 1.9 | [Experimental Data] | [Experimental Data] |

The interpretation of this data will enable scientists to make informed decisions regarding solvent selection for various applications. For instance, a solvent with high solubility would be ideal for preparing concentrated stock solutions for screening assays, while a solvent system with a steep solubility-temperature gradient might be suitable for recrystallization.

Visualizing the Process

To further clarify the experimental workflow and the molecular structure influencing solubility, the following diagrams are provided.

Caption: Key features of the target molecule.

Caption: Experimental workflow for solubility measurement.

Conclusion

References

- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).

- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.

- PubChem. (n.d.). 2-Chloro-6-methoxy-3-methylquinoline. National Center for Biotechnology Information.

- (n.d.). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]. PubMed Central.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methoxy-3-methylquinoline | C11H10ClNO | CID 4914664 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Practical Guide to Quantum Chemical Calculations for Substituted Quinolines in Drug Discovery

Abstract

Substituted quinolines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The relentless pursuit of novel and more effective drugs has solidified computational chemistry's role as an essential tool in modern drug discovery.[1][3] This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of substituted quinolines. We will explore the theoretical underpinnings, detail practical methodologies, and discuss the significant applications of these in silico techniques, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in numerous natural and synthetic bioactive molecules.[1][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2] This versatility has cemented the quinoline nucleus as a critical scaffold in drug discovery research.[2]

The ability to modify the substituents on the quinoline ring allows for the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile.[2][4] Understanding the structure-activity relationships (SAR) at a molecular level is paramount for the rational design of more potent and selective drug candidates. Quantum chemical calculations provide a powerful lens through which to examine these intricate relationships. By solving the Schrödinger equation for a given molecule, these methods can predict a wide array of electronic and structural properties, offering deep insights into a molecule's behavior and interactions.[1]

Theoretical Foundations of Quantum Chemical Calculations

The "Why": What Can Quantum Chemistry Tell Us About Quinolines?

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and reactivity of molecules.[5] These calculations can provide valuable information about a range of molecular properties, including:

-

Electronic Properties: The distribution of electrons within a molecule is fundamental to its chemical behavior. Quantum chemistry can calculate properties like molecular orbital energies (HOMO and LUMO), atomic charges, and dipole moments. These descriptors are crucial for understanding reactivity, stability, and intermolecular interactions.[6][7]

-

Structural Properties: Quantum chemical methods can accurately predict the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles.[7][8] This information is essential for understanding how a molecule will interact with a biological target.

-

Spectroscopic Properties: These calculations can simulate various types of spectra, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.[7] This can aid in the identification and characterization of newly synthesized compounds.

-

Reactivity Descriptors: Quantum chemistry provides a suite of descriptors that can quantify the reactivity of a molecule. These include electronegativity, chemical hardness and softness, and the electrophilicity index.[5][9] These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction.

The "How": A Researcher's Guide to Key Methodologies

Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach in computational chemistry.[5] It offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems. DFT calculations are used to determine the kinetic and thermodynamic stability of compounds, perform structural calculations, and gain insights into reaction mechanisms and molecular interactions.[5] A popular combination of method and basis set for studying quinoline derivatives is the B3LYP functional with the 6-31G(d,p) or 6-311++G(d,p) basis set.[7][9][10]

While not as accurate as DFT, semi-empirical methods offer a much faster way to calculate molecular properties. This makes them suitable for the rapid screening of large libraries of compounds, where speed is more critical than high accuracy.

The choice of basis set is a critical factor in any quantum chemical calculation. The basis set is a set of mathematical functions used to describe the orbitals of the atoms in a molecule. Larger basis sets provide more accurate results but are also more computationally expensive. The selection of an appropriate basis set depends on the specific properties being investigated and the desired level of accuracy.

A Step-by-Step Computational Workflow for Substituted Quinolines

The following workflow outlines the typical steps involved in performing quantum chemical calculations on substituted quinolines.

Caption: A generalized workflow for quantum chemical calculations and their application in drug design for substituted quinolines.

Step 1: Molecular Structure Preparation The first step is to create a 3D model of the substituted quinoline molecule. This can be done using molecular building software.

Step 2: Geometry Optimization The initial 3D structure is then optimized to find its most stable conformation (lowest energy state). This is typically done using DFT methods.[5]

Step 3: Frequency Calculation A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum.

Step 4: Calculation of Key Molecular Properties Once the optimized geometry is confirmed, a variety of molecular properties can be calculated. These properties, often referred to as quantum chemical descriptors, are crucial for understanding the molecule's behavior.[6]

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Description | Significance in Drug Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; important for interactions with electron-deficient sites in receptors. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; important for interactions with electron-rich sites in receptors. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the molecule.[5] |

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution around a molecule. | Helps to identify electrophilic and nucleophilic sites, which are crucial for drug-receptor interactions.[7] |

| Dipole Moment | A measure of the overall polarity of a molecule. | Influences solubility and the ability to cross cell membranes. |

| Atomic Charges | The partial charge on each atom in the molecule. | Provides insights into the local reactivity of different parts of the molecule.[6] |

Step 5: Analysis and Visualization of Results The calculated properties are then analyzed and visualized to gain insights into the molecule's structure-activity relationship. Software like GaussView can be used to visualize molecular orbitals and electrostatic potential surfaces.[5]

Applications in Drug Development: From Theory to Practice

Quantum chemical calculations have numerous applications in the drug development process for substituted quinolines.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11] Quantum chemical descriptors are frequently used in QSAR studies to develop predictive models for the activity of new quinoline derivatives.[6][12] These models can significantly reduce the time and cost of drug discovery by prioritizing the synthesis of the most promising compounds.[11]

Caption: Interplay between quantum chemical descriptors and key drug-like properties.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this is used to predict how a quinoline derivative will bind to its biological target. Quantum chemically optimized structures and calculated atomic charges can be used as input for more accurate docking studies.[13] Molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex over time.[13]

Predicting Reactivity and Metabolism

Quantum chemical calculations can be used to predict the sites on a quinoline derivative that are most susceptible to metabolic attack. This information is crucial for designing compounds with improved metabolic stability and a more favorable pharmacokinetic profile.

Conclusion and Future Perspectives

Quantum chemical calculations have become an indispensable tool in the design and development of novel substituted quinoline-based drugs.[14] These methods provide a detailed understanding of the electronic and structural properties of molecules, which is essential for rational drug design. As computational power continues to increase and theoretical methods become more sophisticated, the role of quantum chemistry in drug discovery is expected to grow even further. The integration of quantum mechanics with other computational techniques, such as machine learning and artificial intelligence, holds great promise for accelerating the discovery of the next generation of quinoline-based therapeutics.

References

- Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. Benchchem.

- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger.

- Quantum and Molecular Physics - Drug Discovery Software. Aurora Fine Chemicals.

- Quantum-Chemical Descriptors in QSAR/QSPR Studies.

- Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. Inside Quantum Technology.

- Synthesis, DFT studies on a series of tunable quinoline deriv

- Integrated Scientific Computing and Information Technologies - Softwares. iSciTech.

- Quantum Chemistry Service in Drug Design. CD ComputaBio.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.

- Synthesis, DFT studies on a series of tunable quinoline derivatives.

- Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Fe

- (PDF) QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria.

- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- Regioselective Functionalization of Quinolines through C-H Activ

- Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.

- Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies.

- Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candid

- Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution.

- The study on QSAR and relations between molecular descriptors of 5, 8-quinoline quinones deriv

- Quantum Chemistry and Quinolines.

- Quantitative Structure-Activity Relationship (QSAR)

- synthesis and study of anticancer activity of quinoline derivative using computational chemistry.

- Synthesis, Crystal Structures, Fluorescence and Quantum Chemical Investigations of some Multi-Substituted Quinoline Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantum Chemistry Service in Drug Design - CD ComputaBio [computabio.com]

2-Chloro-3-ethyl-6-methoxyquinoline molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-3-ethyl-6-methoxyquinoline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. It provides an in-depth exploration of this compound, a heterocyclic compound of significant interest. Our focus extends beyond mere data presentation to offer field-proven insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds characterized by a fused benzene and pyridine ring system. The specific substitutions at the 2, 3, and 6 positions—a chloro group, an ethyl group, and a methoxy group, respectively—confer distinct chemical properties that make it a valuable intermediate in synthetic organic chemistry and a scaffold for drug discovery.

The chloro group at the 2-position is a particularly important feature. It acts as a versatile leaving group, enabling nucleophilic substitution reactions that allow for the facile introduction of various functional groups. This reactivity is fundamental to its utility as a building block for more complex molecules. The methoxy and ethyl groups modulate the molecule's electronic properties, solubility, and steric profile, which can significantly influence its biological activity and pharmacokinetic properties.

Quantitative data for this compound are summarized below for ease of reference.

Table 1: Core Molecular and Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClNO | [1] |

| Molecular Weight | 221.68 g/mol | [1][2] |

| CAS Number | 1031928-07-0 | [1] |

| Exact Mass | 221.0607417 Da | [1] |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | [1] |

| XLogP3 | 3.9 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis Pathway and Experimental Protocol

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. In the context of quinoline synthesis, it is used to construct the heterocyclic ring system from an appropriate acetanilide precursor. The resulting 2-chloro-quinoline-3-carbaldehyde is a key intermediate which can then be converted to the desired 3-ethyl derivative.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is a representative methodology based on established chemical transformations for similar quinoline derivatives.

Part 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde Intermediate

-

Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 7 eq.) dropwise with constant stirring while maintaining the temperature below 5°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier-Haack adduct.

-

Reaction: To the prepared Vilsmeier reagent, add N-(4-methoxyphenyl)acetamide (1 eq.) portion-wise.

-

Cyclization: After the addition is complete, heat the reaction mixture to 80-90°C for 12-15 hours[4]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid is collected by filtration, washed thoroughly with water until neutral, and dried.

-

Purification: The crude product, 2-Chloro-6-methoxyquinoline-3-carbaldehyde, can be purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether[4].

Part 2: Conversion to this compound

-

Hydrazone Formation: Dissolve the purified carbaldehyde (1 eq.) in methanol. Add p-toluenesulfonylhydrazide (tosylhydrazine, 1.1 eq.) and a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Isolation of Hydrazone: Cool the reaction mixture. The precipitated tosylhydrazone can be filtered, washed with cold methanol, and dried.

-

Reductive Coupling: Suspend the dried tosylhydrazone (1 eq.) in a suitable anhydrous solvent (e.g., THF). Add a reducing agent capable of reducing the hydrazone to a methylene group, such as catecholborane or sodium cyanoborohydride (NaBH₃CN), under an inert atmosphere (N₂ or Ar). The reaction may require heating.

-

Final Work-up and Purification: Upon reaction completion, quench the reaction carefully with water or dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The final product, this compound, is purified by column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably in the areas of antimalarial (e.g., Chloroquine) and antibacterial (e.g., Ciprofloxacin) therapies[3]. The functional group "handles" on this compound make it an attractive starting point for the synthesis of compound libraries for screening against various biological targets.

-

Anticancer Research: Many substituted quinolines have demonstrated potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as tyrosine kinases[5]. The 2-chloro position allows for the introduction of amine-containing side chains, a common feature in many kinase inhibitors.

-

Antimicrobial Development: The quinoline core is fundamental to the activity of fluoroquinolone antibiotics. This scaffold can be elaborated to develop new agents against resistant bacterial strains.

-

Anti-inflammatory Agents: The compound can serve as an intermediate for molecules designed to inhibit inflammatory pathways[6].

-

CNS-Active Agents: Modification of the quinoline core has also led to compounds with activity against neurodegenerative diseases.

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Chloro-6-methoxyquinoline-3-methanol | Sigma-Aldrich [sigmaaldrich.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-6-Methoxy-3-Methylquinoline [myskinrecipes.com]

- 6. jk-sci.com [jk-sci.com]

Navigating the Procurement and Quality Control of 2-Chloro-3-ethyl-6-methoxyquinoline: A Technical Guide for Researchers

Introduction: The Strategic Importance of 2-Chloro-3-ethyl-6-methoxyquinoline in Drug Discovery

This compound (CAS No. 1031928-07-0) is a key heterocyclic building block in medicinal chemistry. Its quinoline core is a privileged scaffold, appearing in numerous approved pharmaceuticals, particularly in the fields of oncology and infectious diseases. The specific substitution pattern of this compound—a chloro group at the 2-position, an ethyl group at the 3-position, and a methoxy group at the 6-position—offers medicinal chemists a versatile platform for further functionalization. The chloro group, for instance, is a readily displaceable leaving group, enabling nucleophilic substitution reactions to introduce a variety of side chains, while the ethyl and methoxy groups can influence the compound's steric and electronic properties, impacting its binding affinity to biological targets. Given its role as a critical starting material, ensuring the identity, purity, and consistency of this compound is paramount to the success of any drug discovery program.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial supplier landscape for this compound, along with a robust framework for its analytical validation.

Commercial Suppliers of this compound

The availability of this compound can vary, with several suppliers offering this compound for research and development purposes. The following table provides a summary of potential commercial sources. It is important to note that availability and product specifications should always be confirmed directly with the supplier.

| Supplier | Website | CAS Number | Notes |

| BLDpharm | 1031928-07-0 | Often provides analytical data such as NMR and HPLC upon request.[1] | |

| Leap Chem | 65435-43-0 (related) | A specialized supplier of fine chemicals for research and bulk manufacturing.[2][3] | |

| Echemi | 1031928-07-0 | A chemical trading platform that may list various manufacturers and suppliers.[4] | |

| Sigma-Aldrich | 1031928-07-0 | Listed, but may have limited availability. |

Scientific Integrity: A Framework for Quality Control and Analytical Validation

The procurement of a chemical intermediate is not merely a transactional step; it is the foundation upon which subsequent research is built. A self-validating system for quality control is therefore essential. This involves a multi-pronged analytical approach to confirm the identity and purity of the received material, and to establish a baseline for batch-to-batch consistency.

The Causality Behind Experimental Choices

The selection of analytical techniques is driven by the need to unambiguously confirm the molecular structure and assess the purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for elucidating the structure of an organic molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. ¹³C NMR provides information on the number and types of carbon atoms. Together, they can confirm the presence of the ethyl, methoxy, and quinoline ring protons and carbons in the correct arrangement.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the assigned structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. By separating the compound from any impurities, it allows for the quantification of the main component as a percentage of the total detected analytes. The choice of a suitable column and mobile phase is critical for achieving good separation.

-

Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should closely match the theoretical values for the molecular formula of this compound (C₁₂H₁₂ClNO).

A Self-Validating System: The Supplier to Bench Workflow

The following diagram illustrates a logical workflow for the procurement and validation of this compound.

Caption: A logical workflow for the procurement and in-house validation of this compound.

Experimental Protocols for Quality Control

The following are detailed, step-by-step methodologies for the key analytical experiments. While specific instrument parameters may need to be optimized, these protocols provide a robust starting point.

¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Experiments: Standard ¹H and ¹³C{¹H} (proton-decoupled) experiments. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation if necessary.

-

-

Data Acquisition: Acquire the spectra according to standard instrument procedures.

-

Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the proposed structure. The expected ¹H NMR spectrum should show signals corresponding to the aromatic protons on the quinoline ring, the methoxy group protons (a singlet), and the ethyl group protons (a quartet and a triplet).

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Mass Spectrometer: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Positive ESI is typically suitable for nitrogen-containing heterocyclic compounds.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in the appropriate mass range.

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺). Compare the measured accurate mass with the theoretical mass calculated for C₁₂H₁₃ClNO⁺. The mass difference should be within a few parts per million (ppm).

HPLC Purity Analysis

Objective: To determine the purity of this compound.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-